3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol Tebrofen is a polyphenol drug with antiviral and anticancer properties.
Brand Name: Vulcanchem
CAS No.: 27951-69-5
VCID: VC0544818
InChI: InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H
SMILES: C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br
Molecular Formula: C12H6Br4O4
Molecular Weight: 533.79 g/mol

3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol

CAS No.: 27951-69-5

Cat. No.: VC0544818

Molecular Formula: C12H6Br4O4

Molecular Weight: 533.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol - 27951-69-5

Specification

CAS No. 27951-69-5
Molecular Formula C12H6Br4O4
Molecular Weight 533.79 g/mol
IUPAC Name 2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol
Standard InChI InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H
Standard InChI Key OCOSYMCDPNAWPA-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br
Canonical SMILES C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br
Appearance Solid powder

Introduction

PropertyValueSource
Molecular FormulaC12H6Br4O4\text{C}_{12}\text{H}_6\text{Br}_4\text{O}_4
Molecular Weight533.79 g/mol
Density2.1 g/cm³
Melting Point185–190°C
Boiling Point401.8°C at 760 mmHg
LogP (Octanol-Water)4.7

Synthesis and Structural Characterization

Synthetic Pathways

Industrial synthesis typically proceeds via a two-step sequence:

  • Bromination: Biphenyl undergoes electrophilic substitution using bromine (Br2\text{Br}_2) in the presence of iron(III) bromide (FeBr3\text{FeBr}_3) as a catalyst, yielding 3,3',5,5'-tetrabromobiphenyl.

  • Hydroxylation: The intermediate is treated with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under acidic conditions, introducing hydroxyl groups at the 2,2',4,4' positions.

Biphenyl+4 Br2FeBr33,3,5,5TetrabromobiphenylH2O2,H+Target Compound\text{Biphenyl} + 4\ \text{Br}_2 \xrightarrow{\text{FeBr}_3} 3,3',5,5'-\text{Tetrabromobiphenyl} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{Target Compound}

Purification via column chromatography achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups: broadband O–H stretching at 3200–3500 cm⁻¹ and C–Br vibrations at 560–680 cm⁻¹. Mass spectrometry (MS) shows a molecular ion peak at m/z 533.79, with fragmentation patterns consistent with sequential loss of bromine atoms . X-ray diffraction analysis reveals a dihedral angle of 84.7° between the phenyl rings, contributing to its nonplanar geometry.

ActivityModel SystemResultSource
AntioxidantDPPH assayIC₅₀ = 48.7 μM
AhR ActivationHepG2 cells3.2-fold CYP1A1 induction
Tyrosine Kinase InhibitionPC3 prostate cells50% inhibition at 50 μM

Toxicological Profile and Environmental Impact

In Vitro and In Vivo Toxicity Studies

Acute exposure in Wistar rats (150 μmol/kg) causes hepatomegaly, thymic atrophy, and lipid droplet accumulation in hepatocytes . Co-administration of vitamin E partially mitigates growth retardation but fails to reverse organ damage, suggesting oxidative stress-independent toxicity pathways . In human keratinocytes (HaCaT), the compound exhibits an LC₅₀ of 112 μM, with apoptosis triggered via caspase-3 activation .

Environmental Persistence and Ecotoxicology

The compound’s estimated half-life in soil exceeds 180 days due to low microbial degradation rates . Bioaccumulation factors (BAFs) in aquatic organisms range from 240 (zebrafish) to 1,800 (algae), raising concerns about trophic magnification . Degradation products include dibrominated dihydroxybiphenyls, which retain partial AhR agonist activity .

Applications in Research and Industry

Analytical Reference Standards

Chromatographic methods employ the compound as a reference standard for quantifying brominated flame retardants in environmental samples . Its distinct retention time (14.7 min) in reverse-phase HPLC facilitates identification in complex matrices.

Industrial and Pharmaceutical Intermedials

The compound serves as a precursor in synthesizing halogenated liquid crystals and epoxy resins. Pharmaceutical research explores its derivatization into kinase inhibitors, though cytotoxicity remains a developmental challenge.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator